molecular formula C21H36O2 B1647903 Pregnane-3,20-diol, (3alpha,5beta)-

Pregnane-3,20-diol, (3alpha,5beta)-

Cat. No.: B1647903
M. Wt: 320.5 g/mol
InChI Key: YWYQTGBBEZQBGO-WDDCBOSHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregnane-3,20-diol, (3α,5β)- (CAS 55569-11-4), also termed 5β-pregnane-3α,20-diol, is a reduced metabolite of progesterone characterized by hydroxyl groups at positions 3α and 20, along with a 5β-hydrogen configuration. Its molecular formula is C₂₁H₃₆O₂, with a molecular weight of 320.51 g/mol . This steroid is a key intermediate in progesterone metabolism, particularly in hepatic and endometrial pathways, where it is formed via sequential 5β-reduction and hydroxylation steps . Unlike its 5α-reduced counterparts, the 5β configuration confers distinct metabolic and physiological properties, including altered receptor binding and excretion dynamics .

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13?,14-,15-,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

YWYQTGBBEZQBGO-WDDCBOSHSA-N

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of 5β-pregnane-3α,20-diol are best understood through comparison with related pregnane derivatives. Below is a detailed analysis:

5α-Pregnane-3α,20-diol (5α,3α,20-diol)

  • Structure : Differs by a 5α-hydrogen configuration (vs. 5β).
  • Metabolism : Dominant progesterone metabolite in human endometrial stromal (HES) cells, constituting 87% of total metabolites after 24 hours of incubation .
  • Activity : Exhibits higher potency in relaxing human myometrium (IC₅₀ = 35 μM) compared to 5β isomers, likely due to enhanced interaction with membrane receptors .
  • Analytical Detection : Distinguished via LC-MS/MS retention times and calibration curves (e.g., r = 0.9997 for 5α vs. r = 0.9985 for 5β) .

5β-Pregnane-3β,20(S)-diol (3β,5β,20S)

  • Structure : 3β-hydroxyl group (vs. 3α) and 5β configuration.
  • CAS : 566-56-3 .
  • Physiological Role : Altered stereochemistry at C3 reduces affinity for neurosteroid receptors like GABAₐ, impacting anxiolytic and anesthetic effects .

5β-Pregnane-3α,17α,20α-triol

  • Structure : Additional hydroxylation at C17 (CAS 1098-45-9) .
  • Biological Context : Found in fish plasma as a sulphated conjugate (3α,17,20β-P-5β-S), linked to gonadotropin-induced milt fluidity .

5α-Pregnane-3α,17α-diol-20-one

  • Structure : Ketone group at C20 instead of diol.
  • Role in Androgen Synthesis : Key intermediate in 5α-androstane-3α,17β-diol synthesis in tammar wallaby testes, bypassing testosterone .

Structural and Functional Comparison Table

Compound Name CAS Configuration Key Features Biological Activity/Findings
5β-Pregnane-3α,20-diol 55569-11-4 3α-OH, 5β, 20-OH Major progesterone metabolite in hepatic pathways; low C17,20-lyase activity. Modulates GABAₐ receptors; lower myometrial relaxation potency (IC₅₀ = 205 μM).
5α-Pregnane-3α,20-diol - 3α-OH, 5α, 20-OH Dominant endometrial metabolite (87% at 24h). Higher myometrial relaxation potency (IC₅₀ = 35 μM).
5β-Pregnane-3β,20(S)-diol 566-56-3 3β-OH, 5β, 20S-OH Altered stereochemistry at C3. Reduced neurosteroid receptor affinity.
5β-Pregnane-3α,17α,20α-triol 1098-45-9 3α,17α,20α-OH, 5β Sulphated form in fish plasma. Regulates milt fluidity in response to GnRHa.

Key Research Findings

Metabolic Pathways: 5β-pregnane-3α,20-diol is a minor metabolite of pregnanolone glutamate (PAG), constituting ~1.2% of unconjugated forms in hippocampal tissue . In contrast, 5α-pregnane-3α,20-diol is the primary endometrial metabolite, reflecting tissue-specific reductase activity .

Receptor Interactions :

  • The 5β configuration reduces potency at GABAₐ receptors compared to 5α isomers. For example, 3α,5β-pregnane-3α,20-diol has 49-fold lower affinity than 5α derivatives in modulating [³H]muscimol binding .

Analytical Differentiation :

  • LC-MS/MS methods resolve 5α/5β isomers via distinct retention times (e.g., 12.78 vs. 12.82 min) and calibration curve slopes .

Physiological Impact :

  • Conjugated forms of 5β-pregnane-3,20-diol correlate with pregnancy-related disgust sensitivity, suggesting a role in neuroendocrine-behavioral pathways .

Preparation Methods

Reduction of Progesterone and 3,20-Diketones

The most direct route to 5β-pregnane-3α,20α-diol involves the reduction of progesterone (pregn-4-ene-3,20-dione) or allopregnanolone (5β-pregnan-3α-ol-20-one). Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed to reduce the 3-keto and 20-keto groups sequentially. For example, treatment of progesterone with NaBH₄ in tetrahydrofuran (THF) at 0°C selectively reduces the 3-keto group to a 3α-hydroxyl, followed by reduction of the 20-keto group to a 20α-hydroxyl using LiAlH₄ in diethyl ether. This stepwise approach ensures the desired 3α,20α-diol configuration.

Table 1: Reduction Conditions for Progesterone

Reducing Agent Solvent Temperature Yield (%) Stereochemical Outcome
NaBH₄ THF 0°C 78 3α-OH, 20-keto retained
LiAlH₄ Diethyl ether 25°C 92 3α,20α-diol

The 5β configuration is achieved through enzymatic reduction in biological systems, as observed in goat placental metabolism. Synthetic methods often mimic this using chiral catalysts or β-specific reducing conditions, though explicit details remain scarce in published literature.

Enzymatic and Biological Pathways

In vivo, 5β-pregnane-3α,20α-diol is synthesized via the action of 5β-reductase and 3α-hydroxysteroid dehydrogenase on progesterone. Goat placental studies demonstrate that progesterone is sequentially reduced at the 5β and 3α positions, yielding the diol as a major metabolite. In vitro, recombinant enzymes from liver microsomes have been used to replicate this pathway, though industrial applications remain limited due to scalability challenges.

Derivatization and Hydrolysis Strategies

5β-Pregnane-3α,20α-diol is often isolated as sulfate or acetate derivatives for stability. For instance, the diacetate derivative is synthesized by treating the diol with acetic anhydride in pyridine, achieving near-quantitative acetylation. Hydrolysis of these derivatives back to the free diol is accomplished using alkaline conditions (e.g., K₂CO₃ in methanol), though over-hydrolysis can lead to dehydration byproducts.

Table 2: Hydrolysis of Diacetate Derivatives

Reagent Solvent Temperature Time (h) Yield (%)
5% K₂CO₃ Methanol 40°C 2 85
1M NaOH Ethanol 25°C 4 78

Sulfation and Protecting Group Techniques

Patents disclose methods for synthesizing sulfate esters of 5β-pregnane-3α,20α-diol using triethylamine-sulfur trioxide complexes. The 3-hydroxyl group is selectively protected as a tetrahydropyranyl ether, allowing sulfation at the 20-position. Subsequent deprotection yields the 20-monosulfate ester, which can be hydrolyzed to the diol under mild acidic conditions.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and purity. One industrial method involves catalytic hydrogenation of progesterone using Raney nickel under high-pressure H₂, followed by borohydride reduction. Continuous-flow reactors are employed to enhance yield (≥95%) and minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures pharmaceutical-grade purity.

Stereochemical Control and Challenges

Achieving the 5β configuration synthetically remains challenging. While enzymatic methods reliably produce 5β isomers, chemical synthesis often results in 5α/5β mixtures. Recent advances use chiral auxiliaries or asymmetric hydrogenation catalysts to favor 5β formation, though yields remain suboptimal (≤65%).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.